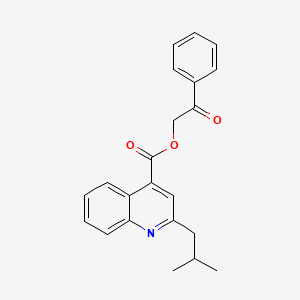
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure, which makes it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several potential applications in scientific research. One of the most promising areas of research is in the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Another area of research where this compound shows promise is in the study of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action for 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro. It also has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate in lab experiments is its unique structure, which makes it a valuable tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complex synthesis process, which requires several chemical reagents and careful attention to detail to ensure the purity and quality of the final product.
Direcciones Futuras
There are several future directions for research on 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate. One area of research is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment.
Another area of research is in the study of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
In addition, further research is needed to fully understand the mechanism of action for this compound and to determine its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a synthetic compound that has several potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells in vitro and has neuroprotective properties that may be useful in the treatment of neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its unique structure makes it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate involves a multi-step process that requires several chemical reagents. The first step involves the synthesis of 2-(2-methylpropyl)quinoline-4-carboxylic acid, which is then reacted with 2-oxo-2-phenylethyl chloride to form the final product. The entire process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Propiedades
IUPAC Name |
phenacyl 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-15(2)12-17-13-19(18-10-6-7-11-20(18)23-17)22(25)26-14-21(24)16-8-4-3-5-9-16/h3-11,13,15H,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPTZHWHJNFCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B604708.png)
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
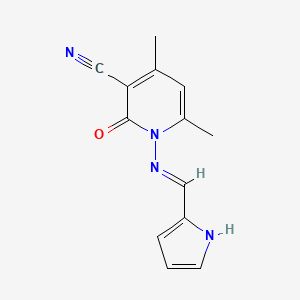

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
![3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B604717.png)
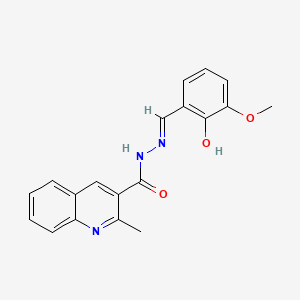
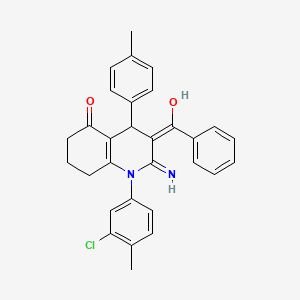
![Hydrazinecarbothioamide, 2-[(5-methyl-1H-imidazol-4-yl)methylene]-](/img/structure/B604723.png)

![6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione](/img/structure/B604725.png)
![5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B604726.png)
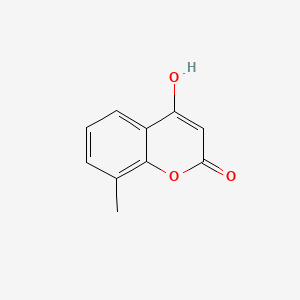
![2,3,4-Pentanetrione, 3-[2-(3-methoxyphenyl)hydrazone]](/img/structure/B604733.png)